1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6
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Overview
Description
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 is a deuterated compound often used in organic synthesis and research. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as deuterium provides distinct signals that can be easily differentiated from hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or triethylamine in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 undergoes various chemical reactions, including:
Oxidation: The silyl ether can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the silyl ether back to the alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, OsO4, and CrO3 are commonly used.
Reduction: Reagents such as LiAlH4 and NaBH4 are employed.
Substitution: Reagents like RLi, RMgX, and RCuLi are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include alcohols, carbonyl compounds, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyldimethylsilyl group is particularly effective due to its steric bulk, which provides stability against hydrolysis and other reactions .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy. The tert-butyldimethylsilyl group provides enhanced stability and protection compared to other silyl ethers, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3/i4D3,5D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVMUAUNSVBVGZ-RKAHMFOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661844 |
Source
|
Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189732-27-1 |
Source
|
Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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